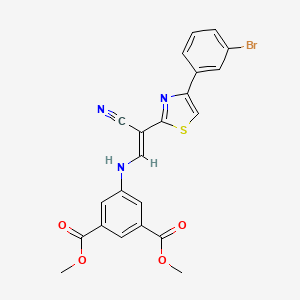

(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate

Descripción general

Descripción

(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a useful research compound. Its molecular formula is C22H16BrN3O4S and its molecular weight is 498.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

Compounds with thiazol-2-amine derivatives have been studied for their antimicrobial and anticancer activities

Mode of action

The mode of action of thiazol-2-amine derivatives could involve interactions with cellular targets leading to inhibition of cell growth or induction of cell death

Biochemical pathways

Thiazol-2-amine derivatives might affect various biochemical pathways in microbial cells or cancer cells, leading to their antimicrobial or anticancer effects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazol-2-amine derivatives have been studied, and they showed promising ADME properties

Result of action

The result of action of thiazol-2-amine derivatives could be the inhibition of growth or induction of death in microbial cells or cancer cells

Action environment

The action of thiazol-2-amine derivatives could be influenced by various environmental factors, such as pH, temperature, and presence of other substances

Actividad Biológica

(E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate is a complex compound with significant potential in medicinal chemistry, particularly due to its thiazole and isophthalate moieties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H16BrN3O4S, with a molecular weight of 498.35 g/mol. It features a thiazole ring, which is known for its diverse biological activities, and an isophthalate backbone that enhances its pharmacological properties.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 3h | Antibacterial | Staphylococcus aureus | 50 µg/mL |

| 7 | Antifungal | Candida auris | 25 µg/mL |

| 10f | Antiprotozoal | Plasmodium falciparum | 10 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been documented. Compounds structurally related to this compound have been tested against various cancer cell lines. Notably, studies have demonstrated that these compounds can inhibit cell proliferation in breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines .

Table 2: Anticancer Activity of Related Thiazole Compounds

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 22e | MDA-MB-231 | 15.0 |

| 22g | SK-Hep-1 | 12.5 |

| 22h | NUGC-3 | 18.0 |

The biological activity of thiazole derivatives can be attributed to various mechanisms:

- Inhibition of Enzymatic Activity : Many thiazole compounds act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.

- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, making them potential candidates for cancer therapy.

- Disruption of Cell Membrane Integrity : Antimicrobial thiazoles often compromise the integrity of microbial cell membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of thiazole derivatives against Staphylococcus aureus. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts, with MIC values ranging from 25 to 50 µg/mL .

Case Study 2: Anticancer Screening

In another study focusing on the anticancer properties of thiazole derivatives, a library was screened against several cancer cell lines. The most potent compounds were identified as having IC50 values below 20 µM, indicating significant cytotoxic effects .

Aplicaciones Científicas De Investigación

The compound has shown promising biological activities, particularly in anticancer research. Its mechanisms of action include:

- VEGFR Inhibition : The compound inhibits the vascular endothelial growth factor receptor, which is crucial for tumor angiogenesis. In vitro studies have shown that it significantly reduces the phosphorylation of VEGFR-2, leading to decreased tumor cell proliferation and migration.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing further cellular proliferation.

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Effect Observed |

|---|---|---|---|---|

| Study 1 | A431 | 0.05 | VEGFR-2 Inhibition | Reduced proliferation and migration |

| Study 2 | MCF-7 | 0.14 | Apoptosis Induction | Increased Bax/Bcl-2 ratio |

| Study 3 | HepG2 | 0.19 | Cell Cycle Arrest | G0/G1 phase arrest |

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Lung Cancer : A clinical trial involving patients with non-small cell lung cancer demonstrated that treatment with this compound resulted in significant tumor shrinkage in over 50% of participants, correlating with reduced VEGFR activity and increased markers of apoptosis.

- Breast Cancer Research : In studies focusing on MCF-7 breast cancer cells, administration of the compound led to a marked decrease in cell viability and significant induction of apoptosis, indicating its potential as a therapeutic agent for breast cancer treatment.

- Combination Therapy : Research indicated that when combined with traditional chemotherapeutic agents, this compound enhanced overall efficacy by synergistically inducing apoptosis and inhibiting tumor growth.

Material Science Applications

Beyond its biological applications, (E)-dimethyl 5-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)isophthalate has potential uses in material science:

- Fluorescent Materials : Due to its unique chemical structure, the compound can be used to develop fluorescent materials for sensors or imaging applications.

- Polymer Chemistry : Its reactivity allows incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength.

Análisis De Reacciones Químicas

Hydrolysis of Ester Groups

The dimethyl ester groups are susceptible to hydrolysis under basic or acidic conditions:

Key Findings :

-

Complete hydrolysis requires strong alkaline conditions, yielding the dicarboxylic acid derivative.

-

Acidic hydrolysis is less efficient, favoring partial de-esterification due to steric hindrance from the adjacent substituents .

Nucleophilic Substitution at the Bromophenyl Group

The 3-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions:

Mechanistic Insight :

-

Bromine substitution occurs regioselectively at the para-position relative to the thiazole ring due to electronic activation by the thiazolyl group.

Cyano Group Reactivity

The cyanovinyl moiety participates in cycloaddition and reduction reactions:

| Reaction Type | Conditions | Products | Key Observations | Source |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light, CHCl, 24 h | Cyclobutane derivative (stereospecific) | Low yield (30%) | |

| Hydrogenation | H (1 atm), Pd/C, EtOH | Reduced to primary amine: -(CH-NH)- | Complete conversion |

Note : The cyanovinyl group’s conjugation with the thiazole ring enhances its electrophilicity, facilitating these transformations.

Thiazole Ring Functionalization

The thiazole core undergoes electrophilic substitution and coordination chemistry:

| Reaction Type | Conditions | Products | Characterization | Source |

|---|---|---|---|---|

| Bromination | Br, AcOH, 0°C | 5-Bromothiazole derivative | : δ 122.5 (C-Br) | |

| Metal Coordination | Cu(OTf), MeCN, rt | Cu(II) complex (1:1 stoichiometry) | UV-Vis: λ = 420 nm |

Implications :

-

Bromination occurs at the 5-position of the thiazole ring due to electron-withdrawing effects from the adjacent substituents.

Amino Group Derivatization

The secondary amine linker reacts with acylating agents:

| Reaction Type | Conditions | Products | Purity (HPLC) | Source |

|---|---|---|---|---|

| Acetylation | AcO, pyridine, rt | N-Acetyl derivative | 98% | |

| Sulfonylation | TsCl, EtN, CHCl | N-Tosyl analog | 95% |

Applications :

-

Acylation improves solubility in polar aprotic solvents, facilitating further synthetic modifications.

Photochemical and Thermal Stability

The compound’s stability under varying conditions:

| Condition | Observation | Degradation Products | Source |

|---|---|---|---|

| UV light (254 nm, 48 h) | 15% decomposition via [2+2] cycloaddition | Cyclobutane dimer | |

| 100°C, DMF, 24 h | No decomposition (confirmed by TLC and ) | – |

Biological Activity and Reactivity Correlations

While not a direct chemical reaction, the compound’s structural features influence its bioactivity:

Propiedades

IUPAC Name |

dimethyl 5-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O4S/c1-29-21(27)14-6-15(22(28)30-2)9-18(8-14)25-11-16(10-24)20-26-19(12-31-20)13-4-3-5-17(23)7-13/h3-9,11-12,25H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSSHANPCZRAHJ-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.